![molecular formula C11H11BrO3 B1525893 4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid CAS No. 1225964-83-9](/img/structure/B1525893.png)
4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid
Overview
Description
The compound is a derivative of phenylpropionic acid, which is a type of aromatic compound . It contains a bromophenyl group, a methyl group, and a carboxylic acid group. The presence of these functional groups could potentially give this compound interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzene ring (from the phenyl group) attached to a propionic acid group with a bromine atom on the third carbon .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the bromine atom and the carboxylic acid group. For instance, it might participate in nucleophilic substitution reactions or decarboxylation reactions .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would likely be a solid at room temperature, and it would likely have a relatively high melting point due to the presence of the aromatic ring .Scientific Research Applications
Synthesis of Pyrazoline Derivatives
Pyrazolines are nitrogen-based hetero-aromatic compounds that have been the focus of significant research due to their wide range of biological and pharmacological activities. The incorporation of 4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid in the synthesis of pyrazoline derivatives can lead to compounds with potential antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Development of Borinic Acid Derivatives
Borinic acids are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, and materials science4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid could be utilized in the synthesis of diarylborinic acids and their four-coordinated analogs, which have applications in catalyzing regioselective functionalization of diols, carbohydrates, and epoxide ring opening reactions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7(11(14)15)5-10(13)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMLMHSWGFMFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.